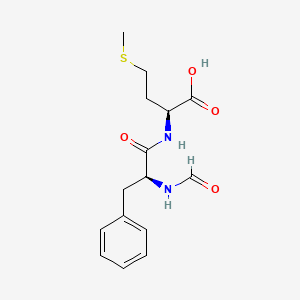

Formyl-L-phenylalanyl-L-methionine

CAS No.:

Cat. No.: VC18489237

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O4S |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

| Standard InChI | InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(20)21)17-14(19)13(16-10-18)9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1 |

| Standard InChI Key | QXQWSZPNISDOON-STQMWFEESA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC=O |

| Canonical SMILES | CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, , reflects its stereospecific configuration. The phenylalanine residue contributes an aromatic benzyl side chain, while methionine provides a thioether group (). The formyl group () attached to methionine’s α-amino group distinguishes it from non-formylated peptides, enabling specific biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | |

| CAS Number | Not publicly disclosed |

| Solubility | Polar solvents (e.g., DMSO, water) |

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The primary synthesis route employs SPPS, which ensures high purity and controlled sequential addition of amino acids. Key steps include:

-

Resin Activation: A Wang resin is functionalized with methionine’s carboxyl group.

-

Deprotection and Coupling: The Fmoc group is removed from methionine, enabling phenylalanine coupling via carbodiimide crosslinkers.

-

Formylation: Post-synthesis, the N-terminal methionine is formylated using formic acid and acetic anhydride.

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid and purified via HPLC.

Challenges in Synthesis

The thioether group in methionine is oxidation-prone, necessitating inert atmospheres during synthesis. Additionally, steric hindrance from phenylalanine’s benzyl group requires optimized coupling conditions to prevent racemization.

Biological Roles and Mechanisms

Initiation of Protein Synthesis

In prokaryotes and eukaryotic organelles (mitochondria, chloroplasts), formyl-L-phenylalanyl-L-methionine serves as the initiating amino acid for protein synthesis. The formyl group mimics the peptidyl-tRNA structure, allowing proper ribosome docking . This mechanism is absent in eukaryotic cytosolic translation, making it a target for antibacterial agents .

Immune System Modulation

The compound acts as a potent ligand for formyl peptide receptors (FPRs), a class of G-protein-coupled receptors expressed on neutrophils, macrophages, and dendritic cells . Key effects include:

-

Leukocyte Chemotaxis: FPR activation triggers calcium signaling and actin polymerization, directing immune cells to infection sites.

-

Reactive Oxygen Species (ROS) Production: Enhances microbial killing via NADPH oxidase activation .

-

Cytokine Release: Modulates inflammation by regulating TNF-α and IL-8 secretion .

Table 2: Comparison with Related Formyl Peptides

Research Applications and Findings

Immunological Studies

In murine models, formyl-L-phenylalanyl-L-methionine induced neutrophil migration at nanomolar concentrations, with efficacy comparable to fMLF but distinct receptor usage. Structural studies revealed that the phenylalanine aromatic ring enhances FPR1 binding through hydrophobic interactions, while methionine’s sulfur atom stabilizes receptor conformation.

Pharmacological Investigations

Modifying the formyl group to acetyl or propionyl reduces FPR affinity by 80–90%, underscoring the formyl moiety’s necessity. Substituting methionine with norleucine (removing sulfur) abolishes activity, highlighting the thioether’s role in receptor activation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume